3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, methoxy substituents at positions 6 and 7, and a 3-methylbenzyl group at position 1 of the dihydroquinoline scaffold. Its molecular formula is C₂₆H₂₃NO₅S (molecular weight: 469.53 g/mol). Such structural features are critical in modulating solubility, bioavailability, and receptor interactions, particularly in pharmaceutical contexts .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-8-7-9-18(12-17)15-26-16-24(32(28,29)19-10-5-4-6-11-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCLWCBFICWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to a more reduced form.
Substitution: The methoxy and benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences and Substituent Effects
The target compound is compared below with two closely related analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Role of Benzyl Substituents
- The methyl group also contributes to moderate lipophilicity (clogP ≈ 3.5 estimated), aiding membrane permeability .
- 4-Chlorobenzyl (Analog): The electron-withdrawing chlorine atom may enhance dipole interactions with receptor residues, improving binding affinity.
- This may decrease bioavailability compared to the target compound .
Sulfonyl Group Variations
- Benzenesulfonyl (Target) : The unsubstituted sulfonyl group participates in hydrogen bonding (e.g., with backbone amides or water molecules), as observed in crystallographic studies using programs like SHELXL .
- 4-Ethoxybenzenesulfonyl (BF15064) : The ethoxy group increases lipophilicity (clogP +0.5 vs. target), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Ethoxy’s electron-donating effect could weaken sulfonyl hydrogen-bonding capacity .
Hydrogen-Bonding and Crystal Packing
The benzenesulfonyl group in the target compound forms robust hydrogen bonds, as described by Etter’s graph-set analysis (e.g., R₂²(8) motifs common in sulfonamide-containing crystals) . In contrast, the 4-chloro analog’s chlorobenzyl group may disrupt packing efficiency due to larger van der Waals radii, leading to lower melting points (e.g., BF15064 decomposes at 98–102°C) .
Biological Activity
3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, a complex organic compound belonging to the quinoline family, exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 491.6 g/mol. Its structure includes multiple functional groups such as methoxy and sulfonyl, which enhance its lipophilicity and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit notable anticancer activities. Specifically, this compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, in a study evaluating various quinoline derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition is likely mediated through the suppression of NF-κB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, it increases cAMP levels, leading to reduced inflammation and enhanced cellular signaling pathways associated with survival and proliferation.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA strands, disrupting replication processes in rapidly dividing cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor growth compared to control groups.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased edema and lower levels of inflammatory markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
